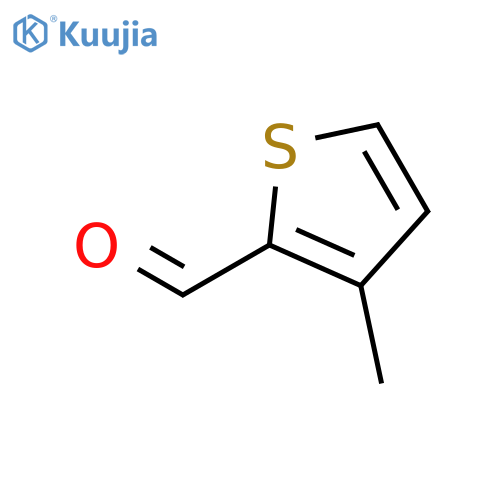

Cas no 5834-16-2 (3-methylthiophene-2-carbaldehyde)

3-methylthiophene-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-Methyl-2-thiophenecarboxaldehyde

- 3-Methylthiophene-2-carboxaldehyde

- 3-methylthiophene-2-carbaldehyde

- 3-methylthiophene-2-aldehyde

- 2-FORMYL-3-METHYLTHIOPHENE

- 3-Methyl-2-thiophenecarboxaldehyde tech.

- 3-Methyl-2-Formylthiophene

- 3-METHYL-2-THIENALDEHYDE

- 3-methyl-2-thiophene methanol

- 3-methyl-2-thiophenecarbaldehyde

- 3-Methyl-2-thiophenecarboxalde

- 3-methyl-2-thiophene-carboxaldehyde

- 3-METHYLTHIOPHENE-2-FORMALDEHYDE

- 3-methyl-thiophene-carboxaldehyde

- thiophene,3-Methyl,2-formyl

- 3-Methyl-2-thiophene carboxaldehyde

- 2-Thiophenecarboxaldehyde, 3-methyl-

- ZHC9WE8PS0

- Thiophenecarboxaldehyde, methyl-

- 3-methyl-thiophene-2-carbaldehyde

- BSQKBHXYEKVKMN-UHFFFAOYSA-N

- 3-Methylthiophene-2-Aldehyde (3-M-T-2-A)

- BIDD:GT0155

- DTXSID80207070

- CS-0071758

- 3-methyl-2-thiophencarboxaldehyde

- Z104477012

- FT-0616189

- F2190-0652

- 3-Methyl-2-carboxaldehyde-thiophene

- AKOS000119473

- W-105398

- 3-Methyl-2-thiophenecarboxaldehyde, tech grade

- EINECS 227-418-8

- UNII-ZHC9WE8PS0

- MORANTEL HYDROGEN TARTRATE IMPURITY E [EP IMPURITY]

- SY008987

- 3-methylthiophene carboxaldehyde

- AM20100422

- GEO-01955

- 5834-16-2

- EN300-20132

- 3-Methyl-2-thiophenecarboxaldehyde, 90%, technical grade

- NS00033907

- 3-methylthiophene-2-carboaldehyde

- 3-Methylthiophen-2-carboxaldehyde

- M0899

- 3-METHYL-2-THENALDEHYDE

- MFCD00005430

- 3-Methyl-2-thiophenecarboxaldehyde ,tech

- thiophene, 3-Methyl, 2-formyl

- SCHEMBL447131

- PS-3269

- 3-methyl-thiophene-2-carboxaldehyde

- 699531-50-5

- 2-Formyl-3-methylthiophene; 3-Methyl-2-formylthiophene; 3-Methylthiophene-2-aldehyde; 3-Methylthiophene-2-carbaldehyde

- 3-Methylthiophen-2-aldehyde

- STK801368

- MORANTEL HYDROGEN TARTRATE IMPURITY E (EP IMPURITY)

- DTXCID80129561

-

- MDL: MFCD00005430

- インチ: 1S/C6H6OS/c1-5-2-3-8-6(5)4-7/h2-4H,1H3

- InChIKey: BSQKBHXYEKVKMN-UHFFFAOYSA-N

- ほほえんだ: S1C([H])=C([H])C(C([H])([H])[H])=C1C([H])=O

- BRN: 107874

計算された属性

- せいみつぶんしりょう: 126.01400

- どういたいしつりょう: 126.014

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 92.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 1.8

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 45.3

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.17 g/mL at 25 °C(lit.)

- ふってん: 113°C/24mmHg(lit.)

- フラッシュポイント: 華氏温度:179.6°f< br / >摂氏度:82°C< br / >

- 屈折率: n20/D 1.587(lit.)

- すいようせい: 不溶性

- PSA: 45.31000

- LogP: 1.86900

- かんど: Air Sensitive

- ようかいせい: 未確定

3-methylthiophene-2-carbaldehyde セキュリティ情報

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H227

- 警告文: P210-P280-P403+P235-P501

- WGKドイツ:3

- 危険カテゴリコード: R36/37/38

- セキュリティの説明: S23-S24/25-S36/37/39-S26

-

危険物標識:

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

- リスク用語:R36/37/38

- 危険レベル:IRRITANT, AIR SENSITIVE

- セキュリティ用語:S23;S26;S36/37/39

3-methylthiophene-2-carbaldehyde 税関データ

- 税関コード:29349990

- 税関データ:

中国税関コード:

29349990

3-methylthiophene-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20132-50.0g |

3-methylthiophene-2-carbaldehyde |

5834-16-2 | 92% | 50.0g |

$85.0 | 2023-07-07 | |

| abcr | AB118048-100 g |

3-Methylthiophene-2-carboxaldehyde, tech., 90%; . |

5834-16-2 | 90% | 100g |

€142.20 | 2023-05-10 | |

| Chemenu | CM199254-10g |

3-Methylthiophene-2-carboxaldehyde |

5834-16-2 | 95%+ | 10g |

$141 | 2023-01-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1435-5G |

3-methylthiophene-2-carbaldehyde |

5834-16-2 | 95% | 5g |

¥ 567.00 | 2023-03-07 | |

| Chemenu | CM199254-5g |

3-Methylthiophene-2-carboxaldehyde |

5834-16-2 | 95%+ | 5g |

$85 | 2023-01-19 | |

| eNovation Chemicals LLC | D378491-50g |

3-Methylthiophene-2-carboxaldehyde |

5834-16-2 | 97% | 50g |

$260 | 2024-05-24 | |

| Alichem | A169004913-1000g |

3-Methyl-2-thiophenecarboxaldehyde |

5834-16-2 | 90% | 1000g |

$378.00 | 2023-09-01 | |

| Apollo Scientific | OR10155-25g |

3-Methylthiophene-2-carboxaldehyde |

5834-16-2 | 85% | 25g |

£39.00 | 2025-02-19 | |

| TRC | M338650-1000mg |

3-Methyl-2-thiophenecarboxaldehyde |

5834-16-2 | 1g |

$110.00 | 2023-05-17 | ||

| Enamine | EN300-20132-2.5g |

3-methylthiophene-2-carbaldehyde |

5834-16-2 | 92% | 2.5g |

$27.0 | 2023-09-16 |

3-methylthiophene-2-carbaldehyde サプライヤー

3-methylthiophene-2-carbaldehyde 関連文献

-

Subramanian Muthumari,Rengan Ramesh RSC Adv. 2016 6 52101

-

Divya Singhal,Neha Gupta,Ashok Kumar Singh RSC Adv. 2015 5 65731

-

Subramanian Muthumari,Rengan Ramesh RSC Adv. 2016 6 52101

-

4. A convergent approach to (R)-Tiagabine by a regio- and stereocontrolled hydroiodination of alkynesGiuseppe Bartoli,Roberto Cipolletti,Giustino Di Antonio,Riccardo Giovannini,Silvia Lanari,Mauro Marcolini,Enrico Marcantoni Org. Biomol. Chem. 2010 8 3509

-

Pooja Rana,Ranjana Dixit,Shivani Sharma,Sriparna Dutta,Sneha Yadav,Bhavya Arora,Priyanka,Bhawna Kaushik,Manoj B. Gawande,Rakesh K. Sharma React. Chem. Eng. 2023 8 244

-

Magdalena Barwiolek,Andrzej Wojtczak,Anna Kozakiewicz,Robert Szczesny,Magdalena Babinska,Lukasz Skowronski,Edward Szlyk New J. Chem. 2018 42 18559

-

Ryhan Abdullah Rather,Zeba N. Siddiqui RSC Adv. 2019 9 15749

-

Bin Li,Fuli Tian,Yupeng Hua RSC Adv. 2022 12 21129

-

Kapil S. Pandit,Pramod V. Chavan,Uday V. Desai,Makarand A. Kulkarni,Prakash P. Wadgaonkar New J. Chem. 2015 39 4452

-

E. Addison,E. Davison,P. F. Wadsworth Analyst 1974 99 114

3-methylthiophene-2-carbaldehydeに関する追加情報

Introduction to 3-methylthiophene-2-carbaldehyde (CAS No. 5834-16-2)

3-methylthiophene-2-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 5834-16-2, is a significant organic compound widely recognized in the field of pharmaceutical chemistry and synthetic organic chemistry. This aldehyde derivative of thiophene exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The compound belongs to the thiophene family, which is renowned for its presence in numerous natural products and pharmaceuticals, underscoring its importance in medicinal chemistry.

The molecular structure of 3-methylthiophene-2-carbaldehyde consists of a thiophene ring substituted with a methyl group at the 3-position and an aldehyde group at the 2-position. This specific arrangement imparts distinct reactivity patterns, making it a versatile building block for constructing more complex molecules. The aldehyde functionality, in particular, is highly reactive and participates in a variety of chemical transformations, including condensation reactions, nucleophilic additions, and oxidation processes, which are pivotal in drug discovery and development.

In recent years, 3-methylthiophene-2-carbaldehyde has garnered considerable attention due to its applications in the synthesis of pharmacologically relevant compounds. Its incorporation into heterocyclic frameworks has been explored as a strategy to develop novel therapeutic agents targeting various diseases. For instance, derivatives of this compound have been investigated for their potential antimicrobial, anti-inflammatory, and anticancer properties. The thiophene core is particularly interesting because it is a common motif in many biologically active natural products and synthetic drugs.

One of the most compelling aspects of 3-methylthiophene-2-carbaldehyde is its role as a precursor in the synthesis of complex organic molecules. Researchers have leveraged its reactivity to construct intricate scaffolds that mimic natural products with demonstrated biological activity. The aldehyde group serves as a critical handle for further functionalization, enabling chemists to introduce additional substituents and optimize pharmacokinetic profiles. This adaptability has made 3-methylthiophene-2-carbaldehyde an indispensable tool in medicinal chemistry laboratories.

Recent advancements in synthetic methodologies have further enhanced the utility of 3-methylthiophene-2-carbaldehyde. Modern techniques such as transition metal-catalyzed cross-coupling reactions, asymmetric synthesis, and flow chemistry have enabled more efficient and scalable production of thiophene-based compounds. These innovations have not only improved access to 3-methylthiophene-2-carbaldehyde but also facilitated the exploration of its derivatives in drug discovery campaigns. The ability to produce enantiomerically pure forms of this compound has been particularly valuable for developing chiral drugs with enhanced efficacy and reduced side effects.

The pharmacological significance of 3-methylthiophene-2-carbaldehyde derivatives has been highlighted in several cutting-edge studies. For example, researchers have reported the synthesis of novel thiophene-based kinase inhibitors that exhibit potent activity against cancer cell lines. These inhibitors target specific enzymes involved in tumor proliferation and survival, offering promising leads for the development of next-generation anticancer therapies. Additionally, derivatives of this compound have shown promise as modulators of inflammatory pathways, making them attractive candidates for treating chronic inflammatory diseases such as rheumatoid arthritis.

The versatility of 3-methylthiophene-2-carbaldehyde extends beyond pharmaceutical applications. It has also found utility in materials science and agrochemical research. In materials science, thiophene derivatives are employed in the development of organic semiconductors and conductive polymers due to their electronic properties. In agrochemistry, compounds derived from thiophenes have been investigated for their potential as pesticides and herbicides, offering environmentally friendly alternatives to traditional agrochemicals.

The synthesis of 3-methylthiophene-2-carbaldehyde itself is a testament to the ingenuity of organic chemists. While multiple synthetic routes exist, recent publications have emphasized the development of greener and more sustainable methods. For instance, biocatalytic approaches using engineered enzymes have been explored as alternatives to traditional chemical synthesis, reducing waste generation and energy consumption. These efforts align with global initiatives aimed at promoting sustainable chemistry practices.

The future prospects for 3-methylthiophene-2-carbaldehyde are bright, with ongoing research expected to uncover new applications and therapeutic uses. As computational chemistry tools become more sophisticated, virtual screening methods are being employed to identify novel derivatives with enhanced biological activity. This interdisciplinary approach combines experimental expertise with computational power to accelerate drug discovery pipelines.

In conclusion,3-methylthiophene-2-carbaldehyde (CAS No. 5834-16-2) represents a cornerstone compound in modern chemical research with far-reaching implications across multiple disciplines. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing biologically active molecules with potential therapeutic applications. As synthetic methodologies continue to evolve and new research emerges,3-methylthiophene-2-carbaldehyde will undoubtedly remain at the forefront of scientific innovation.

5834-16-2 (3-methylthiophene-2-carbaldehyde) 関連製品

- 932-41-2(2,3-Thiophenedicarboxaldehyde)

- 5928-48-3(4,5-dimethylthiophene-2-carbaldehyde)

- 173604-33-6((R)-4-Benzhydryloxazolidin-2-one)

- 850905-37-2(2-benzyl-5-2-(4-methylpiperidin-1-yl)-2-oxoethoxy-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1203412-87-6(N-cyclohexyl-2-{1-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide)

- 1784113-58-1(6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-4-carboxylic acid)

- 851607-27-7(5-bromo-4-chloro-2-methoxy-pyridine)

- 338421-88-8(1-4-(2-Fluorophenyl)piperazino-3-(4-fluorophenyl)sulfanyl-2-propanol)

- 2172234-19-2(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-3-fluorobenzoic acid)

- 667435-74-7(2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid)